molecular formula C17H30N4O3 B11833561 tert-Butyl (5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate

tert-Butyl (5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate

Cat. No.: B11833561
M. Wt: 338.4 g/mol
InChI Key: UXTORUSZNFZEPZ-UHFFFAOYSA-N
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Description

tert-Butyl (5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate is a complex organic compound with significant applications in various fields of scientific research. This compound is known for its unique chemical structure, which includes a tert-butyl group, an amino group, and a methoxyphenyl group. These functional groups contribute to its reactivity and versatility in chemical synthesis and biological applications.

Chemical Reactions Analysis

tert-Butyl (5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide (H₂O₂), sodium hydroxide (NaOH), and diphenylphosphoryl azide. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with phenyl chloroformate followed by hydrolysis and Curtius rearrangement yields an azide derivative .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it serves as an intermediate in the synthesis of complex molecules. In biology and medicine, it is used in the development of pharmaceuticals, particularly as an intermediate in the synthesis of ceftolozane, a fifth-generation cephalosporin antibiotic . Its unique structure allows for the exploration of various biochemical pathways and mechanisms, making it valuable in drug discovery and development.

Mechanism of Action

The mechanism of action of tert-Butyl (5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate involves its interaction with specific molecular targets and pathways. The presence of the tert-butyl group and amino groups allows it to participate in various biochemical reactions, including enzyme inhibition and receptor binding. These interactions can modulate biological processes, leading to therapeutic effects in the treatment of bacterial infections .

Comparison with Similar Compounds

Similar compounds to tert-Butyl (5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate include other tert-butyl esters and amino-substituted phenyl carbamates. These compounds share similar functional groups but differ in their specific chemical structures and reactivity. The unique combination of functional groups in this compound makes it particularly valuable in the synthesis of pharmaceuticals and other complex organic molecules .

Properties

Molecular Formula

C17H30N4O3

Molecular Weight

338.4 g/mol

IUPAC Name

tert-butyl N-[5-amino-4-[2-(dimethylamino)ethyl-methylamino]-2-methoxyphenyl]carbamate

InChI

InChI=1S/C17H30N4O3/c1-17(2,3)24-16(22)19-13-10-12(18)14(11-15(13)23-7)21(6)9-8-20(4)5/h10-11H,8-9,18H2,1-7H3,(H,19,22)

InChI Key

UXTORUSZNFZEPZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=C(C(=C1)N)N(C)CCN(C)C)OC

Origin of Product

United States

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